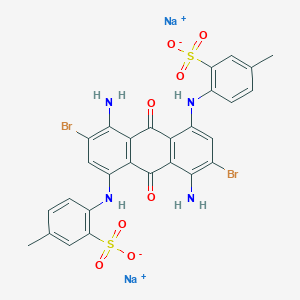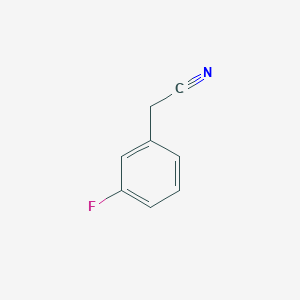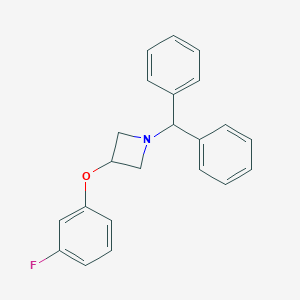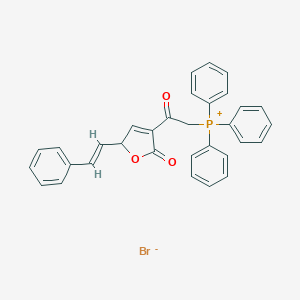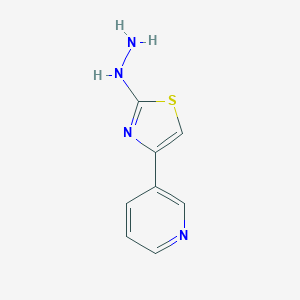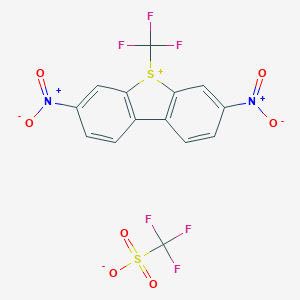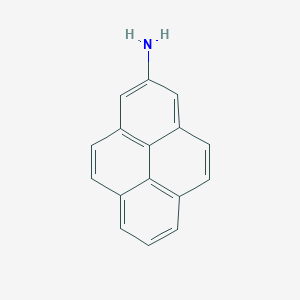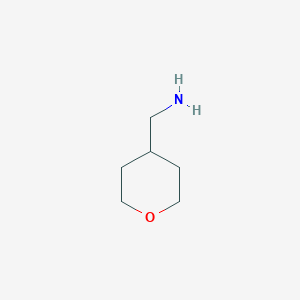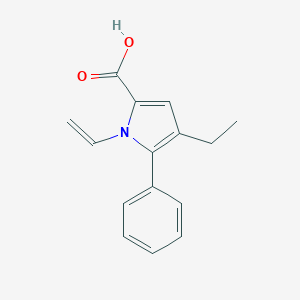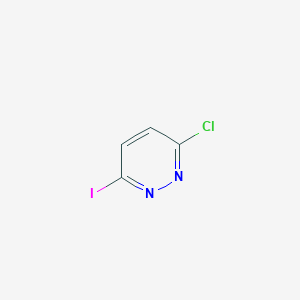
Nifurvidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nifurvidine is a synthetic compound that belongs to the nitrofuran class of antibiotics. It has been widely used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms.
Mecanismo De Acción
The mechanism of action of Nifurvidine involves the inhibition of bacterial DNA synthesis. It achieves this by forming reactive intermediates that react with bacterial DNA, resulting in the formation of DNA adducts. These adducts cause DNA damage, which leads to the inhibition of DNA synthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
Nifurvidine has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and stimulate the immune system. Nifurvidine has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nifurvidine in lab experiments is its broad-spectrum activity against a range of microorganisms. This makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, one limitation of using Nifurvidine is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Nifurvidine. One area of interest is the development of new formulations of Nifurvidine that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the potential use of Nifurvidine in the treatment of parasitic infections such as malaria and leishmaniasis. Additionally, research into the mechanisms of antimicrobial resistance and the development of new antimicrobial agents based on the structure of Nifurvidine is an area of ongoing research.
Conclusion:
In conclusion, Nifurvidine is a synthetic compound that has been extensively used in scientific research as an antimicrobial agent. Its broad-spectrum activity against a range of microorganisms makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, its toxicity to mammalian cells at high concentrations can limit its use in certain experiments. Ongoing research into the development of new formulations of Nifurvidine, its potential use in the treatment of parasitic infections, and the development of new antimicrobial agents based on its structure will continue to advance our understanding of this important compound.
Métodos De Síntesis
The synthesis of Nifurvidine involves the reaction of 5-nitrofurfural with ammonia and formaldehyde in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure Nifurvidine. The synthesis method is well-established and has been used to produce large quantities of Nifurvidine for research purposes.
Aplicaciones Científicas De Investigación
Nifurvidine has been extensively used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms. It has been tested against various Gram-positive and Gram-negative bacteria, fungi, and viruses. Nifurvidine has also been used in the treatment of parasitic infections such as malaria and leishmaniasis.
Propiedades
Número CAS |
1900-13-6 |
|---|---|
Nombre del producto |
Nifurvidine |
Fórmula molecular |
C11H9N3O4 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
2-methyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-8(6-10(15)13-7)2-3-9-4-5-11(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |
Clave InChI |
BRTOIRPXZSVHKA-NSCUHMNNSA-N |
SMILES isomérico |
CC1=NC(=O)C=C(N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=O)C=C(N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



